molecular formula C39H42N4O9S B609405 Naldemedine tosylate CAS No. 1345728-04-2

Naldemedine tosylate

Numéro de catalogue B609405
Numéro CAS: 1345728-04-2
Poids moléculaire: 742.844
Clé InChI: WCYDLROFMZJJLE-RTMHEQJQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Naldemedine, also known as S 297995, is a peripherally-selective μ-opioid receptor antagonist under development by Shionogi for the treatment of opioid-induced adverse effects including constipation, nausea, and vomiting. Clinical studies have thus far found it to possess statistically significant effectiveness for these indications and to be generally well-tolerated with predominantly mild to moderate gastrointestinal side effects. No effects indicative of central opioid withdrawal or impact on the analgesic or mydriatic effects of co-administered opioids have been observed.

Applications De Recherche Scientifique

Brain Distribution and P-gp Interaction

Naldemedine tosylate, primarily known for its role in treating opioid-induced constipation, has shown limited central nervous system effects due to its minimal ability to cross the blood-brain barrier (BBB). A study focusing on its interaction with P-glycoprotein (P-gp) found that the low brain distribution of naldemedine is more likely due to its limited capability to penetrate the BBB rather than being actively effluxed by P-gp. This suggests that naldemedine's brain distribution is not significantly influenced by P-gp inhibitors or functional disorders of P-gp, indicating its primary peripheral action (Watari et al., 2019).

Pharmacologic Effects and Mechanisms

Naldemedine's pharmacological profile has been extensively studied in both in vitro and in vivo models, focusing on its efficacy as a peripherally acting µ-opioid receptor antagonist. These studies have elucidated the drug's mechanism of action, affirming its role in mitigating opioid-induced constipation without influencing central opioid analgesia. The specific targeting of peripheral opioid receptors in the gastrointestinal tract by naldemedine underlines its focused action and minimal central opioid activity (Kanemasa et al., 2019).

Metabolism and Excretion

The metabolic pathways and excretion profiles of naldemedine have been thoroughly investigated. A study utilizing radiolabeled naldemedine demonstrated its rapid absorption and extensive metabolism, primarily to nor-naldemedine. The research indicated a well-tolerated profile with no significant safety concerns, providing insights into the drug's pharmacokinetic behavior (Ohnishi et al., 2019).

Pharmacokinetics in Special Populations

The pharmacokinetics of naldemedine have been assessed in individuals with varying degrees of renal and hepatic impairment. Findings suggest that naldemedine dose adjustments may not be necessary for subjects with any degree of renal impairment or for those with mild to moderate hepatic impairment. This research supports the broader applicability of naldemedine across different patient populations, taking into account individual variations in renal and hepatic function (Fukumura et al., 2019).

Drug-Drug Interactions

Understanding drug-drug interactions is crucial for the safe administration of naldemedine, especially considering its potential interaction with other commonly used medications. Studies focusing on drug-drug interactions have shown that coadministration of naldemedine with P-glycoprotein inhibitors or CYP3A inhibitors can increase naldemedine exposure, while coadministration with a strong CYP3A inducer decreases its exposure. These findings highlight the importance of cautious medication management when naldemedine is used in conjunction with other drugs affecting its transport or metabolic pathways (Fukumura et al., 2020).

Propriétés

Numéro CAS

1345728-04-2

Nom du produit

Naldemedine tosylate

Formule moléculaire

C39H42N4O9S

Poids moléculaire

742.844

Nom IUPAC

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6-carboxamide;4-methylbenzenesulfonic acid

InChI

InChI=1S/C32H34N4O6.C7H8O3S/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39);2-5H,1H3,(H,8,9,10)/t22-,26+,31+,32-;/m1./s1

Clé InChI

WCYDLROFMZJJLE-RTMHEQJQSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

S 297995;  S-297995;  S297995;  S 297,995;  S-297,995;  S297,995;  Naldemedine;  Naldemedine tosylate;  Symproic; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naldemedine tosylate
Reactant of Route 2
Naldemedine tosylate
Reactant of Route 3
Naldemedine tosylate
Reactant of Route 4
Naldemedine tosylate
Reactant of Route 5
Naldemedine tosylate
Reactant of Route 6
Naldemedine tosylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.